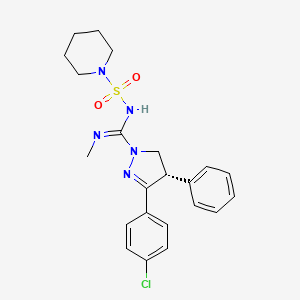
(-)-(4S)-3-(4-Chlorophenyl)-N-methyl-4-phenyl-N'-((piperidin-1-yl)sulfonyl)-4,5-dihydro-1H-pyrazole-1-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SLV-330 is a small molecule drug that acts as a cannabinoid receptor type 1 (CB1) antagonist. It was initially developed by Solvay SA for the treatment of central nervous system disorders. The compound has a molecular formula of C22H26ClN5O2S and a molecular weight of 459.99 g/mol .
Preparation Methods
The synthetic route for SLV-330 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The preparation methods typically involve the use of organic solvents, catalysts, and specific reaction conditions to ensure the desired yield and purity of the compound. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
SLV-330 undergoes various chemical reactions, including:
Oxidation: SLV-330 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: SLV-330 can undergo substitution reactions where specific functional groups are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed to form different products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a tool to study the role of cannabinoid receptors in various chemical processes.
Biology: SLV-330 is used to investigate the biological functions of cannabinoid receptors and their role in physiological processes.
Medicine: The compound has been studied for its potential therapeutic effects in treating central nervous system disorders, including addiction and cognitive impairments.
Industry: SLV-330 may have applications in the development of new drugs and therapeutic agents targeting cannabinoid receptors
Mechanism of Action
SLV-330 exerts its effects by antagonizing the cannabinoid receptor type 1 (CB1). This receptor is involved in the regulation of various physiological processes, including pain perception, appetite, and mood. By blocking the CB1 receptor, SLV-330 can modulate these processes and potentially provide therapeutic benefits. The molecular targets and pathways involved include the endocannabinoid system and related signaling pathways .
Comparison with Similar Compounds
SLV-330 is unique in its high selectivity and potency as a CB1 receptor antagonist. Similar compounds include:
Rimonabant: Another CB1 receptor antagonist that was developed for the treatment of obesity and metabolic disorders.
AM251: A selective CB1 receptor antagonist used in research to study the endocannabinoid system.
SLV-330 stands out due to its specific pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C22H26ClN5O2S |
|---|---|
Molecular Weight |
460 g/mol |
IUPAC Name |
(4S)-5-(4-chlorophenyl)-N'-methyl-4-phenyl-N-piperidin-1-ylsulfonyl-3,4-dihydropyrazole-2-carboximidamide |
InChI |
InChI=1S/C22H26ClN5O2S/c1-24-22(26-31(29,30)27-14-6-3-7-15-27)28-16-20(17-8-4-2-5-9-17)21(25-28)18-10-12-19(23)13-11-18/h2,4-5,8-13,20H,3,6-7,14-16H2,1H3,(H,24,26)/t20-/m1/s1 |
InChI Key |
VXVYAAXIGIEBPP-HXUWFJFHSA-N |
Isomeric SMILES |
CN=C(NS(=O)(=O)N1CCCCC1)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CN=C(NS(=O)(=O)N1CCCCC1)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Synonyms |
SLV 330 SLV-330 SLV330 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















